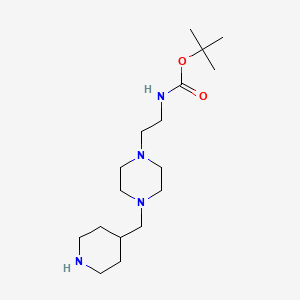
tert-Butyl (2-(4-(piperidin-4-ylmethyl)piperazin-1-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-{4-[(piperidin-4-yl)methyl]piperazin-1-yl}ethyl)carbamate: is a complex organic compound that features a tert-butyl carbamate group linked to a piperazine and piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-{4-[(piperidin-4-yl)methyl]piperazin-1-yl}ethyl)carbamate typically involves multiple steps:
Formation of the Piperazine-Piperidine Intermediate: The initial step involves the reaction of piperazine with piperidine in the presence of a suitable base, such as sodium hydroxide, in a solvent like tert-butyl alcohol at elevated temperatures (110-120°C) for 10-15 hours.
Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate to form the final carbamate product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine and piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Evaluated for its efficacy and safety in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-{4-[(piperidin-4-yl)methyl]piperazin-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. For instance, it may bind to bacterial cytoplasmic membranes, leading to depolarization and dissipation of membrane potential, which is a mechanism of antibacterial action . Additionally, it may interact with DNA via intercalation, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate
- tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate
- tert-Butyl piperidin-4-ylcarbamate
Uniqueness:
- The presence of both piperazine and piperidine rings in tert-butyl N-(2-{4-[(piperidin-4-yl)methyl]piperazin-1-yl}ethyl)carbamate provides unique structural features that may enhance its binding affinity and specificity for certain biological targets.
- Its dual functional groups (carbamate and piperazine-piperidine) offer versatile reactivity, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C17H34N4O2 |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
tert-butyl N-[2-[4-(piperidin-4-ylmethyl)piperazin-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)19-8-9-20-10-12-21(13-11-20)14-15-4-6-18-7-5-15/h15,18H,4-14H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
CGEXQDGKCYZYCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN1CCN(CC1)CC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride](/img/structure/B14778333.png)
![1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14778345.png)
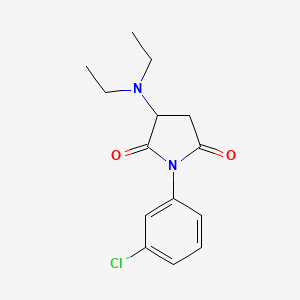
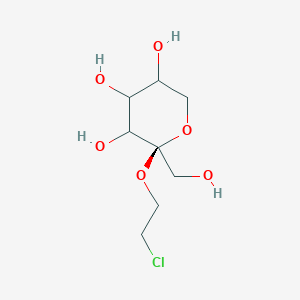
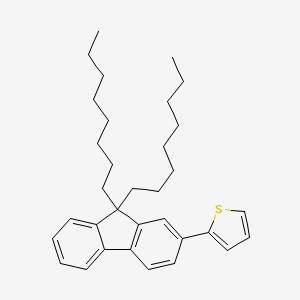
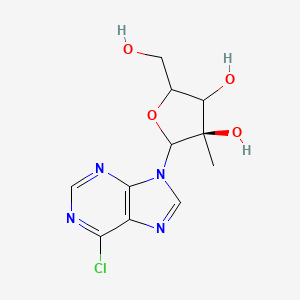
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B14778388.png)
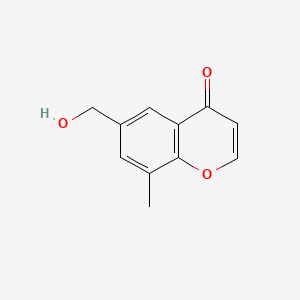
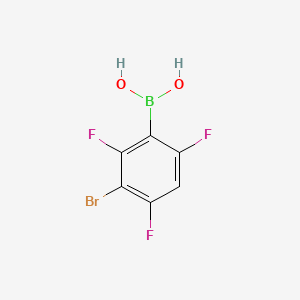
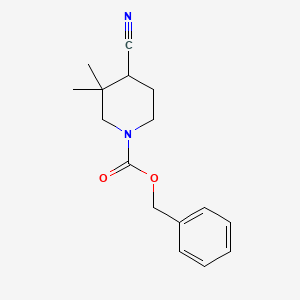
![2-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14778406.png)
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778415.png)
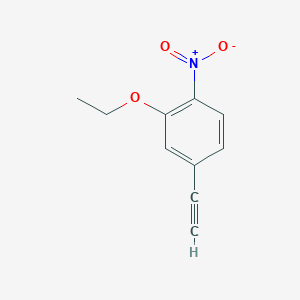
![4-Amino-3-(4-phenoxyphenyl)-1-(1-prop-2-enoylpiperidin-3-yl)imidazo[4,5-c]pyridin-2-one](/img/structure/B14778421.png)
